ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with isopropyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid completes the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate
- Thiophene derivatives
- Pyrrolidine derivatives
Uniqueness
Ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
488842-19-9 |
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Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H19N3O3/c1-4-21-14(19)13-12(18-15(20)16-9(2)3)10-7-5-6-8-11(10)17-13/h5-9,17H,4H2,1-3H3,(H2,16,18,20) |
InChI Key |
ZDHYEKOSZVTQCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)NC(C)C |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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